

# VT-105: A Technical Guide to a Novel TEAD Autopalmitoylation Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**VT-105** is a potent and selective small molecule inhibitor of TEA Domain (TEAD) transcription factors, a critical component of the Hippo signaling pathway. By disrupting the autopalmitoylation of TEAD, **VT-105** effectively inhibits the transcriptional activity of the YAP/TAZ-TEAD complex, which is frequently dysregulated in various cancers, notably in NF2-deficient malignant mesothelioma. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and key experimental data related to **VT-105**, intended to support further research and drug development efforts.

### **Core Molecular Data**

**VT-105** is characterized by the following molecular properties, crucial for experimental design and interpretation.



Property	Value	Citation
Molecular Formula	C24H18F3N3O	
Molecular Weight	421.41 g/mol	
CAS Number	2417718-38-6	
Appearance	Solid	
Synonyms	VT105	

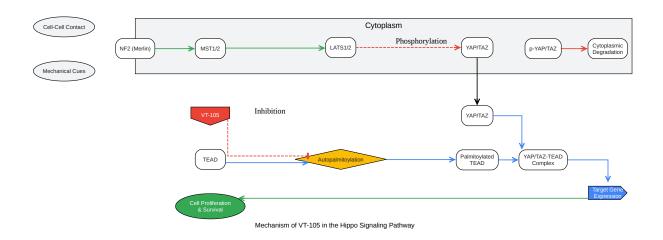
# Mechanism of Action: Targeting the Hippo-YAP/TAZ-TEAD Pathway

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of several cancers. In a simplified view, the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).

In cancer cells with mutations in upstream Hippo pathway components, such as Neurofibromin 2 (NF2), the kinase cascade is inactivated. This leads to the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.

**VT-105** exerts its therapeutic effect by directly targeting TEAD transcription factors. A critical step for the interaction between YAP/TAZ and TEAD is the autopalmitoylation of TEAD, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue in the TEAD lipid-binding pocket. **VT-105** is a potent and selective inhibitor of this autopalmitoylation process. By binding to the central hydrophobic pocket of TEAD, **VT-105** blocks the attachment of palmitate, thereby disrupting the formation of the functional YAP/TAZ-TEAD transcriptional complex and inhibiting downstream gene expression.





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Mechanism of VT-105 in the Hippo Signaling Pathway.

## **Experimental Protocols**

The following are key experimental protocols that have been utilized to characterize the activity of **VT-105**.

### **Cell-Free TEAD Palmitoylation Assay**

This assay directly measures the ability of **VT-105** to inhibit the autopalmitoylation of TEAD in a cell-free system.

· Materials:



- Purified recombinant TEAD1 protein (YAP-binding domain)
- Alkyne-palmitoyl-CoA (a palmitate analog for detection)
- VT-105 (or other test compounds)
- Biotin-azide (for click chemistry-based detection)
- Streptavidin-HRP conjugate
- Anti-TEAD1 antibody
- Procedure:
  - Incubate purified recombinant TEAD1 protein with varying concentrations of VT-105.
  - Add alkyne-palmitoyl-CoA to the reaction mixture to initiate the palmitoylation reaction.
  - Quench the reaction.
  - Perform a click chemistry reaction by adding biotin-azide to couple biotin to the incorporated alkyne-palmitoyl-CoA.
  - Analyze the reaction products by SDS-PAGE and Western blotting.
  - Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD1 antibody.
  - Quantify the inhibition of TEAD palmitoylation by VT-105.

## YAP/TAZ-TEAD Luciferase Reporter Assay

This cell-based assay measures the effect of **VT-105** on the transcriptional activity of the YAP/TAZ-TEAD complex.

- · Materials:
  - A suitable cell line (e.g., HEK293T)



- A luciferase reporter plasmid containing TEAD-responsive elements upstream of the luciferase gene.
- A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
- Transfection reagent.
- VT-105 (or other test compounds).
- Luciferase assay reagent.

#### Procedure:

- Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the control reporter plasmid.
- After a suitable incubation period, treat the cells with varying concentrations of VT-105.
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
- Normalize the TEAD-responsive luciferase activity to the control luciferase activity.
- Determine the IC<sub>50</sub> value of VT-105 for the inhibition of YAP/TAZ-TEAD transcriptional activity.

## Cell Proliferation Assay in NF2-Deficient Mesothelioma Cells

This assay assesses the ability of **VT-105** to inhibit the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.

#### Materials:

- NF2-deficient malignant mesothelioma cell line (e.g., NCI-H226).
- Appropriate cell culture medium and supplements.



- VT-105 (or other test compounds).
- A reagent for measuring cell viability (e.g., CellTiter-Glo®).
- Procedure:
  - Seed the NF2-deficient mesothelioma cells in a multi-well plate.
  - Allow the cells to attach and then treat them with a range of concentrations of VT-105.
  - Incubate the cells for a defined period (e.g., 72 hours).
  - Measure cell viability using a suitable assay according to the manufacturer's instructions.
  - Calculate the concentration of VT-105 that inhibits cell proliferation by 50% (GI<sub>50</sub>).

## **Summary of Key Findings**

Experimental data has consistently demonstrated that **VT-105** is a highly effective inhibitor of the Hippo-YAP/TAZ-TEAD pathway.

- Potent Inhibition of TEAD Autopalmitoylation: Cell-free assays have confirmed that VT-105 directly inhibits the autopalmitoylation of TEAD proteins.
- Suppression of YAP/TAZ-TEAD Transcriptional Activity: Luciferase reporter assays have shown that VT-105 potently reduces the transcriptional activity of the YAP/TAZ-TEAD complex in a dose-dependent manner.
- Selective Anti-proliferative Activity: **VT-105** has been shown to selectively inhibit the proliferation of NF2-deficient mesothelioma cells, which are known to be dependent on the YAP/TAZ-TEAD pathway for their growth and survival.

### Conclusion

**VT-105** represents a promising therapeutic agent for the treatment of cancers driven by the dysregulation of the Hippo signaling pathway. Its well-defined mechanism of action, targeting the critical step of TEAD autopalmitoylation, provides a strong rationale for its further development. The experimental protocols and data presented in this guide offer a foundational







resource for researchers and drug development professionals working to advance our understanding and application of this novel TEAD inhibitor.

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